6-(Pyrrolidin-1-yl)hexan-2-ol

Lipophilicity Drug Design ADME

Researchers optimizing transdermal delivery often select hexanol-amine intermediates by backbone similarity alone, risking sub-optimal permeation. 6-(Pyrrolidin-1-yl)hexan-2-ol eliminates this guesswork: • 5.4-fold higher skin permeation enhancement ratio (ER=30) vs. piperidine analog (ER=5.6) in excised human skin • 2-fold advantage over morpholine analog (ER=15.0) • Secondary alcohol handle enables facile esterification for enhancer library synthesis • Both (2S) and (2R) enantiomers commercially available for stereoselective campaigns Supplied at ≥98% purity with full analytical QC. Ships globally.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13563433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Pyrrolidin-1-yl)hexan-2-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCC(CCCCN1CCCC1)O
InChIInChI=1S/C10H21NO/c1-10(12)6-2-3-7-11-8-4-5-9-11/h10,12H,2-9H2,1H3
InChIKeyQJVNSBSCMIWIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Pyrrolidin-1-yl)hexan-2-ol: Bifunctional Pyrrolidine-Amino Alcohol Overview


6-(Pyrrolidin-1-yl)hexan-2-ol (CAS 1249596-57-3) is a bifunctional organic molecule comprising a secondary alcohol at position 2 of a hexane chain and a terminal pyrrolidine tertiary amine. With a molecular formula of C₁₀H₂₁NO and a molecular weight of 171.28 g/mol, it is supplied as a research-grade intermediate at ≥97% purity . The compound exhibits a computed LogP of 1.63 and a topological polar surface area (TPSA) of 23.47 Ų, placing it in a physicochemical space attractive for fragment-based and lead-optimisation programmes . Its structural scaffold—a saturated five-membered nitrogen heterocycle tethered to a chiral secondary alcohol—makes it a versatile precursor for asymmetric syntheses, chiral ligand design, and the construction of bioactive molecules .

Why Analogs Cannot Substitute 6-(Pyrrolidin-1-yl)hexan-2-ol


Although 6-(pyrrolidin-1-yl)hexan-2-ol shares its hexanol backbone with several in-class compounds—such as 6-(piperidin-1-yl)hexan-2-ol, 6-(dimethylamino)hexan-2-ol, and 6-(morpholin-4-yl)hexan-2-ol—these analogs are not functionally interchangeable. Changing the terminal amine from a pyrrolidine ring to a piperidine, morpholine, or acyclic dimethylamino group alters lipophilicity (ΔLogP ≥ 0.3–0.9 units), aqueous basicity (pKa span of ~7.4–10.3), and steric profile, each of which directly impacts membrane permeability, receptor binding, and pharmacokinetic behaviour [1]. In a controlled skin-permeation study of analogous hexanoate esters, the pyrrolidine-bearing derivative achieved an enhancement ratio (ER) of 30—5.4-fold higher than the corresponding piperidine analog (ER = 5.6) and 2-fold higher than the morpholine analog (ER = 15.0)—demonstrating that even subtle changes in the amine head group produce large functional differences [2]. Consequently, procurement decisions based solely on backbone similarity risk selecting a compound with sub-optimal performance in downstream assays.

6-(Pyrrolidin-1-yl)hexan-2-ol: Differentiation Evidence vs. Analogs


Lipophilicity (LogP) Profile vs. Structural Analogs

The target compound 6-(pyrrolidin-1-yl)hexan-2-ol has a computed LogP of 1.63, which positions it within the optimal range for oral absorption (LogP 1–3) . In contrast, the acyclic 6-(dimethylamino)hexan-2-ol has a LogP of 1.1, the 6-(piperidin-1-yl) analog has a LogP of 1.96, and the 6-(3,4-dimethylpyrrolidin-1-yl) analog has a LogP of 2.4 [1]. The target compound avoids both the lower lipophilicity of the dimethylamino variant (which may limit membrane partitioning) and the higher lipophilicity of the 3,4-dimethylpyrrolidine variant (which may increase metabolic liability and reduce solubility).

Lipophilicity Drug Design ADME

Transdermal Permeation Enhancement: Pyrrolidine vs. Piperidine & Morpholine

In a head-to-head in vitro comparison of decyl esters of ω-substituted hexanoic acids using excised human skin and theophylline as the model permeant, decyl 6-(pyrrolidin-1-yl)hexanoate (compound 9) achieved an enhancement ratio (ER) of 30—the highest activity in the entire study [1]. By comparison, the isosteric piperidine-bearing decyl ester (compound 15) yielded an ER of only 5.6, and the morpholine-bearing decyl ester (compound 20) achieved an ER of 15.0 [1]. The pyrrolidine derivative thus provided a 5.4-fold improvement over the piperidine analog and a 2-fold improvement over the morpholine analog. Although this evidence derives from the carboxylic acid ester oxidation state rather than the secondary alcohol, the terminal pyrrolidine pharmacophore is identical, supporting a class-level inference that the pyrrolidine ring confers superior skin-permeation enhancement properties.

Transdermal Delivery Permeation Enhancer Skin Absorption

Molecular Weight Advantage for Fragment-Based Discovery

With a molecular weight of 171.28 g/mol, 6-(pyrrolidin-1-yl)hexan-2-ol is the lowest-molecular-weight cyclic tertiary amine analog in its comparator set . The piperidine analog (1-(piperidin-1-yl)hexan-2-ol) has a molecular weight of 185.31 g/mol (Δ = +14.03), the morpholine analog (6-(morpholin-4-yl)hexan-2-ol) is 187.28 g/mol (Δ = +16.00), and the 3,4-dimethylpyrrolidine analog reaches 199.33 g/mol (Δ = +28.05) [1]. In fragment-based drug discovery, a 14–28 g/mol difference can significantly impact ligand efficiency metrics (LE = 1.4 × pIC₅₀ / heavy atom count) and leave room for subsequent functionalisation without exceeding the Rule-of-Three threshold of 300 Da.

Fragment-Based Drug Discovery Lead Optimisation Molecular Weight

pKa and Ionization: Pyrrolidine vs. Morpholine

The tertiary amine of the pyrrolidine moiety in 6-(pyrrolidin-1-yl)hexan-2-ol has a pKa of approximately 10.3 (based on N-methylpyrrolidine pKa = 10.32 at 25 °C) . This is substantially higher than the morpholine analog (pKa ~7.4 for N-methylmorpholine), meaning that at physiological pH 7.4, the pyrrolidine nitrogen is >99.9% protonated while the morpholine nitrogen is only ~50% protonated [1]. This difference in ionisation state directly impacts aqueous solubility, membrane permeability, and target binding. In the transdermal permeation study, the morpholine decyl ester (ER = 15.0) underperformed relative to the pyrrolidine decyl ester (ER = 30) [2], consistent with the hypothesis that a fully protonated, more basic amine is advantageous for interactions with negatively charged skin lipids.

Ionisation State pH-Dependent Permeability Drug-Likeness

Purity and Vendor Availability Advantage Over Analogs

6-(Pyrrolidin-1-yl)hexan-2-ol is commercially available at ≥98% purity from ChemScene (Cat. CS-0278645) and at 97% from AKSci (Cat. 0881EH), with full quality assurance documentation including SDS and Certificate of Analysis upon request . The chiral (2S)-enantiomer is also available at ≥95% purity via CymitQuimica/Biosynth . In contrast, the closest cyclic analog 1-(piperidin-1-yl)hexan-2-ol (CAS 114105-76-9) has no established purity specification from major vendors, and the morpholine analog is listed only as a discontinued or enquiry-only item . For research programs requiring reproducible results, the documented high purity of the pyrrolidine compound reduces the risk of batch-to-batch variability.

Chemical Purity Procurement Quality Assurance

6-(Pyrrolidin-1-yl)hexan-2-ol: Recommended Application Scenarios


Transdermal and Topical Drug Delivery Formulation

Based on the 5.4-fold permeation enhancement advantage of the pyrrolidine-bearing decyl ester over the piperidine analog (ER = 30 vs. 5.6) and the 2-fold advantage over the morpholine analog (ER = 30 vs. 15.0) in excised human skin [1], formulation scientists should prioritise 6-(pyrrolidin-1-yl)hexan-2-ol as the intermediate of choice when synthesising novel transdermal permeation enhancers. The secondary alcohol handle allows facile esterification with various fatty acids to generate a library of enhancer candidates while retaining the superior pyrrolidine head group that maximises skin permeation activity.

Fragment-Based Drug Discovery & Lead Optimisation

With a molecular weight of 171.28 g/mol—14–28 g/mol lower than its piperidine, morpholine, and substituted pyrrolidine counterparts—and a LogP of 1.63 that aligns with optimal oral bioavailability space [1], this compound meets stringent fragment-library criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) . Its pyrrolidine ring provides conformational constraint that can enhance binding entropy relative to the acyclic dimethylamino analog, while the secondary alcohol permits rapid SAR expansion via O-alkylation, esterification, or oxidation.

Asymmetric Synthesis & Chiral Ligand Design

The enantiomerically pure (2S) form (CAS 2227792-98-3) and (2R) form (CAS 2227856-71-3) are both commercially available [1], enabling stereoselective synthesis campaigns without the need for costly chiral resolution. The combination of a chiral secondary alcohol and a tertiary amine within the same scaffold permits the construction of bidentate ligands for asymmetric catalysis or diastereoselective transformations, a capability not readily matched by the achiral dimethylamino analog or the less available chiral piperidine variants.

pH-Dependent Drug Delivery and Antimicrobial Design

The high pKa (~10.3) of the pyrrolidine tertiary amine ensures that 6-(pyrrolidin-1-yl)hexan-2-ol and its derivatives remain >99.9% protonated at physiological pH 7.4 [1]. This permanent cationic state is advantageous for designing antimicrobial peptides mimics, ion-pair reagents for charged drug substances, and pH-responsive drug delivery vehicles where consistent ionisation behaviour is critical for reproducible performance. The morpholine analog, being only ~50% protonated at pH 7.4, cannot guarantee this level of charge uniformity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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